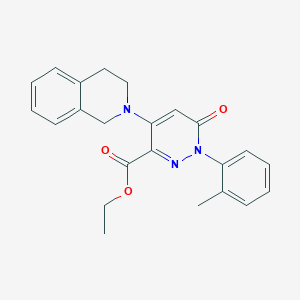

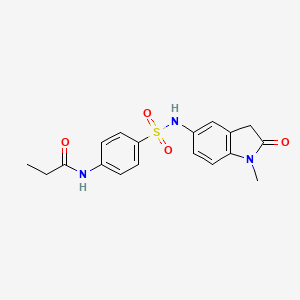

ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives are a class of compounds that have been studied for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of a related compound, (S)-ethyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, involves stirring a mixture of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and K2CO3 in toluene and water at room temperature, then slowly adding ethyl chlorocarbonate .Molecular Structure Analysis

The molecular structure of these compounds typically includes a 3,4-dihydroisoquinoline-2(1H)-carboxamide core, with various substituents attached to the nitrogen atom .Scientific Research Applications

Synthesis and Characterization

Research on similar compounds has focused on synthesizing and characterizing new derivatives with potential biological activities. For instance, Desai et al. (2007) explored the synthesis of new quinazolines, aiming at potential antimicrobial agents. They utilized ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate as a precursor in their synthesis process, indicating the exploration of complex chemical structures for antimicrobial applications (Desai, Shihora, & Moradia, 2007).

Biological Activity

The in vitro biological activity of derivatives has been a significant area of research. Ziegler et al. (1988) prepared derivatives from 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and reported their in vitro biological activities, highlighting the potential medicinal chemistry applications of such compounds (Ziegler, Kuck, Harris, & Lin, 1988).

Chemical Reactions and Mechanisms

Surikova et al. (2008) investigated reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles. Their work provides insights into the chemical behavior and reaction mechanisms of complex isoquinoline derivatives, contributing to the broader understanding of their chemical properties (Surikova, Mikhailovskii, Polygalova, & Vakhrin, 2008).

Antimicrobial Agents

Abdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, emphasizing their significant antimicrobial activity. This study suggests that derivatives of the chemical compound could be explored for antimicrobial applications, showcasing the importance of structural modifications in enhancing biological activities (Abdel-Mohsen, 2014).

Anticancer Activity

Research by Gaber et al. (2021) aimed at producing new quinoline-3-carboxylic acid derivatives to evaluate their anticancer effect against the breast cancer MCF-7 cell line. Their work indicates the potential of such compounds in medicinal chemistry, especially in developing anticancer therapies (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

Mechanism of Action

Target of Action

Compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold, which is present in this compound, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds have been found to interact with their targets in a way that influences the metabolism of certain neurotransmitters . For instance, some THIQ compounds have been found to potentiate the metabolism of dopamine, increase the production of free radicals by activating the dopamine oxidation pathway, and inhibit dopamine metabolism via the COMT pathway .

Biochemical Pathways

Thiq-based compounds have been found to influence the dopamine oxidation pathway and the comt pathway .

Result of Action

Thiq-based compounds have been found to induce cell death and exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

Properties

IUPAC Name |

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-13-12-17-9-5-6-10-18(17)15-25)14-21(27)26(24-22)19-11-7-4-8-16(19)2/h4-11,14H,3,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMPTVVTNMPGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2435249.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2435254.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)

![2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2435262.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)